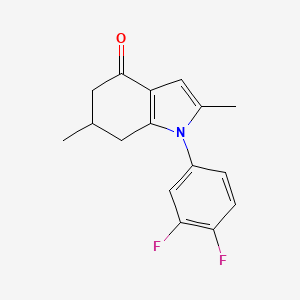
1-(3,4-二氟苯基)-2,6-二甲基-5,6,7-三氢吲哚-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives
科学研究应用
1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
Target of Action
The primary target of 1-(3,4-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement.
Mode of Action
1-(3,4-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the downstream effects of dopamine signaling.
Biochemical Pathways
dopaminergic pathways in the brain. These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones .
Result of Action
The molecular and cellular effects of 1-(3,4-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one’s action are likely related to its inhibition of Dopamine D2 receptor signaling. By blocking this receptor, the compound could alter neuronal activity and neurotransmitter release, potentially impacting behaviors and physiological processes associated with the dopaminergic system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 2,6-dimethylcyclohexanone.
Condensation Reaction: The 3,4-difluoroaniline undergoes a condensation reaction with 2,6-dimethylcyclohexanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the indolone ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one.
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized indolone derivatives.
Reduction: Formation of reduced indolone derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
相似化合物的比较
1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one can be compared with other similar compounds, such as:
1-(2,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one: Similar structure but with different substitution pattern on the phenyl ring.
1-(3,4-dichlorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one: Similar structure but with chlorine substituents instead of fluorine.
1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-ol: Similar structure but with a hydroxyl group instead of a ketone.
属性
IUPAC Name |
1-(3,4-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c1-9-5-15-12(16(20)6-9)7-10(2)19(15)11-3-4-13(17)14(18)8-11/h3-4,7-9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZWFNBHGZJFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)F)F)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2484423.png)
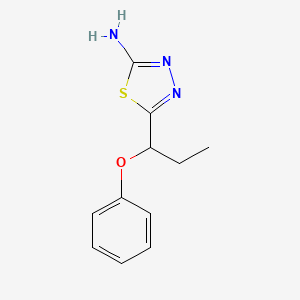
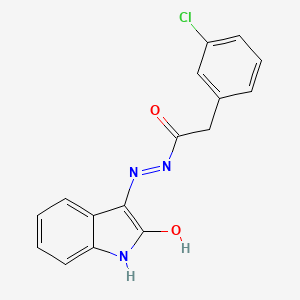
![1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2484427.png)
![methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2484428.png)
![3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B2484430.png)

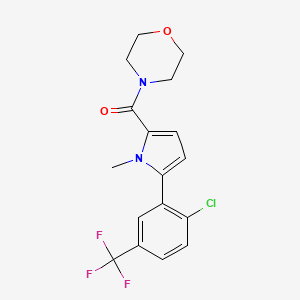
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2484435.png)
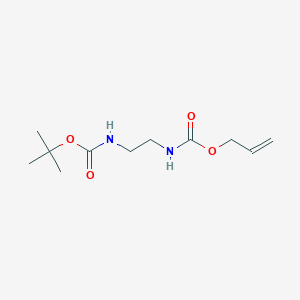
![N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2484439.png)
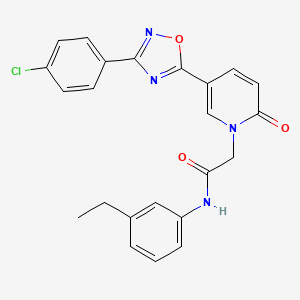
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2484441.png)
![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2484442.png)
